molecular formula C9H12OS B2639982 3-(Phenylsulfanyl)propan-1-ol CAS No. 24536-40-1

3-(Phenylsulfanyl)propan-1-ol

Cat. No.: B2639982
CAS No.: 24536-40-1
M. Wt: 168.25
InChI Key: FVEHGQLDHXJKER-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)propan-1-ol is an organic compound with the molecular formula C9H12OS. It is a member of the class of compounds known as thioethers, which contain a sulfur atom bonded to two carbon atoms. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to a sulfanyl group (a sulfur atom bonded to a hydrogen atom), which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thioetherification: : One common method for synthesizing 3-(Phenylsulfanyl)propan-1-ol involves the reaction of 3-chloropropanol with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenylsulfanyl group.

    Reaction Conditions

    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
    • Reaction Time: Several hours
  • Reduction of Sulfoxides: : Another method involves the reduction of 3-(phenylsulfinyl)propan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride. This method is less common but can be used to obtain high-purity products.

    Reaction Conditions

    • Solvent: Tetrahydrofuran or diethyl ether
    • Temperature: 0°C to room temperature
    • Reaction Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound typically follows the thioetherification route due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(Phenylsulfanyl)propan-1-ol can undergo oxidation to form 3-(phenylsulfinyl)propan-1-ol or 3-(phenylsulfonyl)propan-1-ol, depending on the oxidizing agent used.

    Common Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid Major Products : Sulfoxides and sulfones

  • Reduction: : The compound can be reduced to form 3-(phenylthio)propan-1-ol using reducing agents like lithium aluminum hydride.

    Common Reagents: : Lithium aluminum hydride, sodium borohydride Major Products : Thioethers

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.

    Common Reagents: : Thionyl chloride, phosphorus tribromide Major Products : Halides, amines

Scientific Research Applications

3-(Phenylsulfanyl)propan-1-ol has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.

  • Industry: : It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target molecules, potentially affecting their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

3-(Phenylsulfanyl)propan-1-ol can be compared with other similar compounds such as:

    3-(Phenylthio)propan-1-ol: Similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.

    3-(Phenylsulfinyl)propan-1-ol: Contains a sulfoxide group instead of a sulfanyl group, making it more polar and reactive towards nucleophiles.

    3-(Phenylsulfonyl)propan-1-ol: Contains a sulfone group, which is even more polar and has different chemical properties compared to the sulfanyl group.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-phenylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHGQLDHXJKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034883
Record name 3-(Phenylsulfanyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24536-40-1
Record name 3-(Phenylsulfanyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(phenylsulfanyl)propan-1-ol
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